1,2,7,8-Tetrachlorodibenzo-P-dioxin
Description
Properties
IUPAC Name |
1,2,7,8-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-2-8-12(11(5)16)18-10-4-7(15)6(14)3-9(10)17-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZCLBKUTXYYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=CC(=C(C=C3O2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073478 | |
| Record name | 1,2,7,8-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34816-53-0 | |
| Record name | 1,2,7,8-Tetrachlorodibenzo-p-dioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34816-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,7,8-Tetrachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034816530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,7,8-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,7,8-TETRACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61CLS478M1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chlorination of Dibenzodioxin Precursors
The most common route to synthesize chlorinated dibenzodioxins involves the Ullmann coupling of chlorinated phenol derivatives. For 1,2,7,8-TCDD, this typically requires 2,3,5-trichlorophenol and 2,4,5-trichlorophenol as precursors. Under alkaline conditions and in the presence of copper catalysts, these phenols undergo condensation to form the dibenzodioxin backbone, followed by further chlorination to achieve the tetrachlorinated product.
A critical challenge lies in controlling the regioselectivity of chlorination. Unlike the more widely studied 2,3,7,8-TCDD isomer, the 1,2,7,8 configuration requires stringent temperature control (150–200°C) and inert atmospheric conditions to minimize isomerization. Reaction yields for this pathway rarely exceed 15–20% due to competing formation of octachlorinated byproducts.
Pyrolytic Formation from Chlorophenoxy Compounds
Pyrolysis of polychlorinated diphenyl ethers (PCDEs) at temperatures exceeding 600°C can generate 1,2,7,8-TCDD via intramolecular cyclization. This method, while less controlled, mimics environmental formation pathways observed in incineration processes. Studies using gas chromatography-triple quadrupole mass spectrometry (GC-TQ/MS) have identified 1,2,7,8-TCDD as a minor product (≤5% yield) in pyrolyzed mixtures of pentachlorophenol.
Purification and Isolation Techniques
Liquid-Liquid Extraction and Sulfuric Acid Treatment
Following synthesis, crude mixtures undergo multi-stage purification. The U.S. EPA Method 613 outlines a protocol where the reaction mixture is sequentially extracted with methylene chloride, concentrated via Kuderna-Danish apparatus, and subjected to hexane-sulfuric acid partitioning to remove organic interferents. For 1,2,7,8-TCDD, this process achieves approximately 85–90% recovery, though isomer separation remains incomplete at this stage.
Silica Gel Chromatography
A silica gel column (400 mm × 11 mm ID) with 20% benzene/80% hexane eluent proves effective for isolating 1,2,7,8-TCDD from co-eluting isomers. The method, adapted from 2,3,7,8-TCDD purification workflows, exploits subtle differences in π-π interactions between the dioxin isomers and the stationary phase. Post-column fractions are concentrated to 1.0 mL under nitrogen stream, yielding isomer-enriched samples suitable for analytical confirmation.
Analytical Confirmation and Quantification
Gas Chromatography-Mass Spectrometry (GC/MS)
The Agilent 7010B GC/TQ system, configured with a 60 m × 0.25 mm ID SP-2330 capillary column, provides baseline separation of 1,2,7,8-TCDD from its 22 possible tetrachlorinated isomers. Key parameters include:
| Parameter | Specification |
|---|---|
| Column Temperature | 100°C (2 min) → 20°C/min → 280°C (30 min) |
| Ionization Mode | Electron Impact (70 eV) |
| Quantitation Ion | m/z 320 (M⁺ for C₁₂H₄Cl₄O₂) |
| Confirmation Ions | m/z 322, 257, 194 |
Method detection limits (MDL) for this configuration reach 0.1 pg/μL, with linear calibration curves (R² > 0.999) across 0.1–200 ng/mL ranges.
Isotope Dilution Techniques
Incorporating ¹³C-labeled internal standards (e.g., ¹³C₁₂-1,2,3,4-TCDD) enables recovery-corrected quantification. The patented vapor/liquid exchange process enhances standard incorporation efficiency to 92–97%, significantly outperforming traditional liquid-liquid extraction methods.
Challenges in Isomer-Specific Synthesis
Thermodynamic Instability
Density functional theory (DFT) calculations reveal that 1,2,7,8-TCDD exhibits higher strain energy (≈15 kJ/mol) compared to the 2,3,7,8 isomer, predisposing it to thermal rearrangement during synthesis. This necessitates conducting chlorination reactions below 180°C and limiting exposure to UV light.
Environmental Matrix Interferences
When isolating 1,2,7,8-TCDD from complex matrices like soil or biological fluids, co-extracted lipids and humic acids necessitate additional cleanup steps. The sequential use of sulfuric acid washes (≥98% purity) and sodium sulfate drying achieves >99% removal of interferents while maintaining 80–85% dioxin recovery.
Recent Advances in Microbial-Assisted Synthesis
Emerging research on Geobacillus sp. UZO 3 demonstrates that bacterial cell-free extracts can catalyze reductive cleavage of diaryl ether bonds in TCDD isomers. While primarily studied for degradation, reverse engineering of these enzymatic pathways (e.g., laccase-mediated coupling of chlorinated phenols) offers potential for biocatalytic synthesis under mild conditions (65°C, pH 7.0). Early trials show 5–8% conversion efficiency to 1,2,7,8-TCDD, though scaling remains challenging .
Chemical Reactions Analysis
1,2,7,8-Tetrachlorodibenzo-P-dioxin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various chlorinated quinones and other oxidation products.
Reduction: Reduction reactions can break down the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Toxicological Studies
2,3,7,8-TCDD is extensively used in toxicology to understand the mechanisms of dioxin toxicity. It serves as a benchmark for evaluating the toxicity of other dioxin-like compounds. Research has demonstrated that 2,3,7,8-TCDD can induce various health issues in laboratory animals, including:
- Carcinogenic Effects : Studies have shown significant increases in tumor incidences in rats and mice exposed to 2,3,7,8-TCDD. For instance, Kociba et al. (1978) reported hepatocellular carcinoma and other tumor types at low doses over prolonged exposure periods .
- Developmental Toxicity : Exposure during pregnancy has been linked to skeletal deformities and immune system impairments in offspring .
- Immunotoxicity : Chronic exposure results in immunosuppression and altered immune responses in both humans and animals .
Environmental Impact Studies
The compound is also pivotal in environmental science for assessing the impact of industrial processes that lead to dioxin emissions. It is often studied in the context of:
- Incineration Processes : 2,3,7,8-TCDD is a by-product of waste incineration and chlorine bleaching processes. Research focuses on its formation mechanisms and strategies for reduction or degradation .
- Bioremediation Efforts : Studies have explored microbial degradation pathways for 2,3,7,8-TCDD using specific bacterial strains capable of breaking down this compound into less harmful substances .
Health Impact Assessments
A notable case study involved workers exposed to 2,3,7,8-TCDD during the production of herbicides. Epidemiological studies linked their exposure to increased rates of soft-tissue sarcomas and other cancers. This led to regulatory changes aimed at reducing occupational exposure limits .
Environmental Remediation
Research has demonstrated that certain thermophilic bacteria can degrade 2,3,7,8-TCDD effectively. For example, Geobacillus sp. UZO has shown promising results in laboratory settings for converting 2,3,7,8-TCDD into less toxic intermediates . This highlights the potential for bioremediation strategies in contaminated sites.
Summary Table of Key Findings
Mechanism of Action
The primary mechanism by which 1,2,7,8-Tetrachlorodibenzo-P-dioxin exerts its effects is through the activation of the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, the compound induces the expression of various genes involved in xenobiotic metabolism, leading to toxic effects such as immunosuppression, carcinogenesis, and endocrine disruption . The molecular targets and pathways involved include the AhR signaling pathway and downstream gene expression changes .
Comparison with Similar Compounds
Table 1: Key Properties of Selected PCDD Congeners
*In humans; †Estimated based on structural similarity to low-TEF congeners .
1,2,7,8-TCDD lacks lateral chlorines at the 3 and 4 positions, reducing its ability to adopt a coplanar conformation required for strong AhR binding . This results in a TEF orders of magnitude lower than 2,3,7,8-TCDD, as confirmed by in vitro and in vivo studies .
Mechanism of Action
Both 1,2,7,8-TCDD and 2,3,7,8-TCDD activate the AhR pathway, but their binding affinities differ drastically. 2,3,7,8-TCDD binds AhR with picomolar affinity, triggering transcriptional activation of genes like CYP1A1 and disrupting endocrine signaling, leading to immunotoxicity, teratogenicity, and carcinogenicity . In contrast, 1,2,7,8-TCDD’s weaker AhR activation results in negligible gene expression changes and minimal toxic effects at environmentally relevant doses .
Environmental Persistence and Bioaccumulation
While all PCDDs are persistent organic pollutants (POPs), their environmental half-lives vary with chlorination degree. 1,2,7,8-TCDD, a tetrachlorinated congener, is less persistent than higher chlorinated PCDDs (e.g., octachlorodibenzo-P-dioxin) but more stable than monochlorinated derivatives. However, its rapid metabolism in mammals limits bioaccumulation compared to 2,3,7,8-TCDD .
Species-Specific Sensitivity
AhR receptor homology across mammals explains interspecies differences in dioxin sensitivity. For example, guinea pigs are highly susceptible to 2,3,7,8-TCDD-induced lethality, whereas hamsters exhibit resistance . However, 1,2,7,8-TCDD’s low toxicity minimizes such variability, as its weak receptor interaction produces negligible adverse effects across species .
Research Findings and Implications
- Metabolism : 1,2,7,8-TCDD is rapidly metabolized in rats, with 90% excreted within 7 days, primarily as hydroxylated metabolites . This contrasts with 2,3,7,8-TCDD, which persists for years in adipose tissue .
- Developmental Toxicity: 2,3,7,8-TCDD causes severe teratogenic effects (e.g., cleft palate, hydronephrosis) in rodents via AhR activation . No such effects are documented for 1,2,7,8-TCDD, aligning with its low TEF .
- Ecological Impact : 1,2,7,8-TCDD’s environmental concentrations are typically below thresholds for acute toxicity, whereas 2,3,7,8-TCDD remains a critical concern due to bioaccumulation in food chains .
Biological Activity
1,2,7,8-Tetrachlorodibenzo-P-dioxin (TCDD) is one of the most toxic dioxins known and has been extensively studied for its biological effects. This article provides a comprehensive overview of TCDD's biological activity, including its mechanisms of action, health effects in humans and animals, and relevant case studies.
TCDD exerts its biological effects primarily through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding to TCDD, AhR translocates to the nucleus and regulates the expression of various genes involved in xenobiotic metabolism, immune response, and cell proliferation.
- Glucose Transport and Steroid Production : TCDD has been shown to inhibit glucose transport in human luteinizing granulosa cells. A study demonstrated that TCDD treatment led to a dose-dependent decrease in glucose uptake and progesterone production, indicating a potential mechanism by which TCDD affects reproductive hormone synthesis through altered glucose metabolism .
- Immunological Effects : TCDD exposure has been linked to immunosuppression. In animal studies, TCDD has been shown to impair immune function by affecting lymphocyte proliferation and cytokine production .
Health Effects in Humans
TCDD is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC). Epidemiological studies have linked TCDD exposure to various cancers, including soft tissue sarcomas and lymphomas. Here are key findings:
- Chloracne : One of the most recognized effects of TCDD exposure is chloracne, a severe skin condition characterized by cysts and lesions. It is often used as a clinical marker for high-level exposure .
- Case Studies : In a notable case involving two women with high levels of TCDD (144,000 pg/g and 26,000 pg/g blood fat), one developed severe chloracne while the other had milder symptoms despite significant exposure. This highlights individual variability in response to TCDD .
- Cancer Risk : A study involving US chemical workers showed a positive correlation between cumulative TCDD exposure and cancer mortality rates. Specifically, there was a significant association with lung cancer and non-Hodgkin's lymphoma among those with higher serum TCDD levels .
Animal Studies
Animal studies have provided critical insights into the toxicological profile of TCDD:
- Carcinogenicity : Long-term studies in rats and mice have demonstrated that oral exposure to TCDD can lead to liver tumors and other neoplasms. For instance, female rats administered 0.1 µg/kg bw/day developed liver carcinomas after two years .
- Developmental Toxicity : In animal models, maternal exposure to TCDD has resulted in developmental abnormalities in offspring, including skeletal deformities and immune system impairments .
Data Summary
The following table summarizes key biological activities and health effects associated with this compound:
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying 1,2,7,8-TCDD in environmental matrices?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) coupled with isotope dilution is the gold standard. For example, EPA Method 613 (designed for 2,3,7,8-TCDD) can be adapted using structural analogs (e.g., 1,2,7,8-TCDD) by incorporating stable isotope-labeled internal standards (e.g., ³⁷Cl₄-TCDD) to improve accuracy . High-resolution mass spectrometry (HRMS) is also critical for isomer-specific differentiation due to the compound’s structural complexity.
Q. What in vitro systems are optimal for screening 1,2,7,8-TCDD’s bioaccumulation potential?
- Methodology : Primary hepatocyte cultures or 3D liver spheroid models are used to assess uptake and metabolism. Studies on tissue distribution in rats indicate that liver and adipose tissues are primary targets; thus, these systems can mimic in vivo partitioning dynamics. Radiolabeled ¹⁴C-1,2,7,8-TCDD can track cellular uptake and lipid accumulation .
Advanced Research Questions
Q. How do researchers resolve discrepancies in toxicity potencies between 1,2,7,8-TCDD and 2,3,7,8-TCDD?
- Methodology : Comparative receptor-binding assays (AhR-luciferase reporter systems) and gene expression profiling (e.g., CYP1A1 induction) quantify relative potency. For example, 1,2,7,8-TCDD exhibits negligible AhR activation compared to 2,3,7,8-TCDD, necessitating isomer-specific toxicity equivalence factor (TEF) adjustments in risk assessments .
Q. What experimental designs study 1,2,7,8-TCDD’s environmental fate without handling toxic analogs?
- Methodology : Use non-toxic structural isomers (e.g., 1,2,7,8-TCDD) in controlled soil-water systems to model sorption, leaching, and photodegradation. Column leaching experiments with ¹³C-labeled analogs and LC-MS/MS analysis provide insights into transport mechanisms while minimizing exposure risks .
Q. How are Ah receptor-independent pathways assessed in 1,2,7,8-TCDD’s hepatic effects?
- Methodology : Ahr-null murine models combined with multi-omics (transcriptomics, metabolomics) identify non-canonical pathways. For example, 1,2,7,8-TCDD-induced hepatic fibrosis in Ahr-/- mice suggests roles for oxidative stress or PPARγ signaling, validated via siRNA knockdowns and pathway inhibitors .
Q. What methodologies evaluate 1,2,7,8-TCDD’s transgenerational effects in ecological risk assessments?
- Methodology : Multi-generational rodent studies with low-dose dietary exposure (e.g., 0.1–10 µg/kg) track reproductive outcomes, DNA methylation changes, and histopathology. Cross-fostering designs distinguish prenatal vs. postnatal effects, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies placental transfer .
Data Contradiction and Validation
Q. How are conflicting data on 1,2,7,8-TCDD’s biodegradation rates reconciled across studies?
- Methodology : Standardize test conditions (e.g., OECD 301B biodegradation assays) with defined microbial consortia and isotope tracing. Meta-analyses of aerobic vs. anaerobic degradation rates (e.g., half-life in soil: 5–50 years) account for matrix-specific variables like organic carbon content .
Methodological Innovations
Q. What novel approaches enhance sensitivity in detecting 1,2,7,8-TCDD at sub-ppt levels?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
